molecular formula C20H25NO5S B12184017 Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate

Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B12184017
M. Wt: 391.5 g/mol
InChI Key: QLZPDOKGYXVJLA-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethoxy-naphthyl-sulfonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 6-ethoxy-2-naphthyl sulfonyl chloride, which is then reacted with piperidine-4-carboxylate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl 1-[(6-formyl-2-naphthyl)sulfonyl]piperidine-4-carboxylate, while reduction of the sulfonyl group may produce ethyl 1-[(6-ethoxy-2-naphthyl)thio]piperidine-4-carboxylate.

Scientific Research Applications

Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate
  • Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]pyrrolidine-4-carboxylate
  • Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine-4-carboxylate

Uniqueness

Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy-naphthyl-sulfonyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 1-(6-ethoxynaphthalen-2-yl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C20H25NO5S/c1-3-25-18-7-5-17-14-19(8-6-16(17)13-18)27(23,24)21-11-9-15(10-12-21)20(22)26-4-2/h5-8,13-15H,3-4,9-12H2,1-2H3

InChI Key

QLZPDOKGYXVJLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

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